molecular formula C36H36O17 B3026716 Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] CAS No. 107190-70-5

Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]

Cat. No.: B3026716
CAS No.: 107190-70-5
M. Wt: 740.7 g/mol
InChI Key: KAJMZANRKFVVKV-NBYOGIOWSA-N
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Description

Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is a naturally occurring flavonoid glycoside found in various plants. It is known for its antioxidant properties and potential health benefits. This compound is a derivative of kaempferol, a well-known flavonoid, and is linked to a p-coumaroylglucosyl and rhamnoside moiety, which enhances its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] typically involves the glycosylation of kaempferol with p-coumaroylglucosyl and rhamnoside units. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation .

Industrial Production Methods

Industrial production of this compound can be achieved through extraction from natural sources, such as plants known to contain high levels of kaempferol derivatives. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving microbial fermentation and enzymatic synthesis are being explored to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, each with distinct biological activities .

Scientific Research Applications

Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of various pathogens

Comparison with Similar Compounds

Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is unique due to its specific glycosylation pattern, which enhances its biological activity compared to other kaempferol derivatives. Similar compounds include:

    Kaempferol 3-O-glucoside: Lacks the p-coumaroyl and rhamnoside moieties, resulting in different biological activities.

    Kaempferol 3-O-rhamnoside: Contains only the rhamnoside moiety, leading to variations in its antioxidant and antimicrobial properties.

    Kaempferol 3-O-p-coumaroylglucoside: Similar but lacks the rhamnoside unit, affecting its overall activity.

Properties

CAS No.

107190-70-5

Molecular Formula

C36H36O17

Molecular Weight

740.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1

InChI Key

KAJMZANRKFVVKV-NBYOGIOWSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O

Key on ui other cas no.

107190-70-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
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Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
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Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
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Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
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Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
Reactant of Route 6
Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]

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